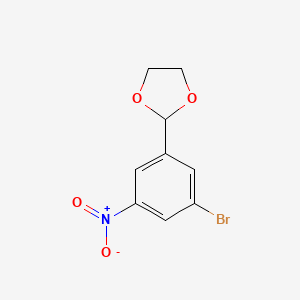
2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane
Vue d'ensemble
Description
2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article provides an overview of the compound's biological properties based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a dioxolane ring substituted with a brominated nitrophenyl group, which is significant for its biological activity. The presence of nitro groups in aromatic compounds often correlates with enhanced biological effects, including antimicrobial properties.
Antimicrobial Activity
Antimicrobial Properties : Nitro-substituted aromatic compounds like this compound have shown promising antimicrobial activities. Research indicates that such compounds can inhibit the growth of various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 μg/mL |
| Escherichia coli | Not effective |
| Candida albicans | 7.80 μg/mL |
This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, highlighting its effectiveness against MRSA while showing no activity against E. coli .
Cytotoxicity and Cancer Research
Cytotoxic Effects : The compound's potential cytotoxicity has been explored in various cancer cell lines. Studies suggest that compounds with similar structures exhibit selective toxicity towards rapidly dividing cells.
- Case Study : In a study assessing the cytotoxic effects of various dioxolane derivatives, this compound demonstrated significant inhibition of cell proliferation in A549 lung cancer cells, with an IC50 value indicating effectiveness at low concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| H146 (small cell lung cancer) | 6.5 |
These results suggest that the compound may be a candidate for further development in cancer therapeutics .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the nitro group plays a crucial role in electron transfer processes that can disrupt cellular functions in target microorganisms and cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Modifications to the dioxolane ring or the nitrophenyl substituent can significantly influence both antimicrobial and cytotoxic properties.
Propriétés
IUPAC Name |
2-(3-bromo-5-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-7-3-6(9-14-1-2-15-9)4-8(5-7)11(12)13/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDQZMGUPYCUSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















